molecular formula C13H22ClN3O2S B2371146 N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride CAS No. 1172365-65-9

N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride

Cat. No.: B2371146
CAS No.: 1172365-65-9
M. Wt: 319.85
InChI Key: JUJOYNVDHCVBSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Aromatic Amine Formation: The aromatic amine is synthesized through nitration followed by reduction reactions.

    Coupling Reaction: The sulfonylated piperidine is coupled with the aromatic amine under controlled conditions to form the final compound.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic amine site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted aromatic amines.

Scientific Research Applications

N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In proteomics research to study protein interactions and functions.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine: The non-hydrochloride form of the compound.

    N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N-methylamine: A similar compound with a single methyl group.

    N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-diethylamine: A similar compound with ethyl groups instead of methyl groups.

Uniqueness

N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride is unique due to its specific combination of a piperidine ring, sulfonyl group, and aromatic amine, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications, particularly in proteomics and drug discovery.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S.ClH/c1-15(2)13-7-6-11(10-12(13)14)19(17,18)16-8-4-3-5-9-16;/h6-7,10H,3-5,8-9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJOYNVDHCVBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172365-65-9
Record name 1-N,1-N-dimethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride
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